2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
CAS No.: 2095410-18-5
Cat. No.: VC12012788
Molecular Formula: C6H6Cl2FNS
Molecular Weight: 214.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095410-18-5 |
|---|---|
| Molecular Formula | C6H6Cl2FNS |
| Molecular Weight | 214.09 g/mol |
| IUPAC Name | 2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride |
| Standard InChI | InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H |
| Standard InChI Key | JWCFPJAVBRARBV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |
Introduction
Chemical Identity and Structural Analysis
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (CAS: 2095410-18-5) is a halogenated aromatic compound with the molecular formula C₆H₆Cl₂FNS and a molecular weight of 214.09 g/mol. The structure features a benzene ring substituted with an amino group (-NH₂) at position 2, chlorine at position 4, fluorine at position 5, and a thiol group (-SH) at position 1, which is protonated as a hydrochloride salt .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2095410-18-5 |
| Molecular Formula | C₆H₆Cl₂FNS |
| Molecular Weight | 214.09 g/mol |
| IUPAC Name | 2-amino-4-chloro-5-fluorobenzenethiol; hydrochloride |
| SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |
| InChI Key | JWCFPJAVBRARBV-UHFFFAOYSA-N |
The compound’s unique substitution pattern enhances its reactivity, particularly in nucleophilic aromatic substitution and coupling reactions .
Synthesis and Manufacturing Processes
The synthesis of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride typically involves multi-step halogenation and functional group transformations. While specific protocols are proprietary, analogous routes for related compounds suggest:
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Halogenation: Starting with 4-fluoroaniline, sequential chlorination and bromination introduce chlorine and fluorine substituents .
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Thiol Introduction: Thiol groups are incorporated via reduction of sulfonyl chlorides or displacement reactions using thiourea .
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Hydrochloride Formation: The free thiol is treated with HCl to yield the hydrochloride salt.
Table 2: Synthetic Routes for Analogous Compounds
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Halogenation | Cl₂, FeCl₃ (catalyst) | 4-chloro-5-fluoroaniline |
| Thiolation | Thiourea, H₂SO₄ | 2-amino-4-chloro-5-fluorobenzenethiol |
| Salt Formation | HCl (gaseous) | Hydrochloride salt |
Industrial production optimizes these steps for yield (>75%) and purity (>95%) .
Physicochemical Properties
The compound is a crystalline solid with moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water . Key properties include:
Table 3: Physical-Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 186–192°C (decomposes) |
| Density | 1.823 g/cm³ |
| LogP (Partition) | 2.76 |
| pKa (Thiol group) | ~8.5 (estimated) |
The thiol group’s acidity (pKa ~8.5) facilitates deprotonation under basic conditions, enabling disulfide bond formation .
Reactivity and Stability
The compound participates in diverse reactions:
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Nucleophilic Substitution: Chlorine at position 4 is susceptible to displacement by amines or alkoxides .
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Oxidation: Thiol groups oxidize to disulfides (e.g., with H₂O₂) .
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Complexation: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via S and N donor sites .
Stability studies indicate decomposition under UV light and acidic conditions, necessitating storage in amber vials at 2–8°C .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for benzothiazole derivatives with demonstrated antimicrobial and antitumor activities . For example:
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Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) .
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Enzyme Inhibition: Modulates cytochrome P450 enzymes (CYP1A2, CYP2C9), impacting drug metabolism .
Materials Science
Used in synthesizing conductive polymers and coordination complexes for catalytic applications .
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation | Wear nitrile gloves, lab coat |
| Inhalation Risk | Use fume hood |
| Environmental Toxicity | Avoid aquatic release |
GHS classifications include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparative Analysis with Structural Analogs
Table 5: Analog Comparison
The target compound’s 4-Cl, 5-F substitution enhances electronic effects, improving binding to biological targets .
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